An In-depth Technical Guide to Cyanine3 Hydrazide: Structure, Properties, and Applications
An In-depth Technical Guide to Cyanine3 Hydrazide: Structure, Properties, and Applications
Introduction
In the landscape of modern biological research and drug development, the precise detection and quantification of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the vast arsenal of fluorescent probes, cyanine dyes are distinguished by their high molar extinction coefficients and tunable spectral properties.[][2] This guide provides a comprehensive technical overview of Cyanine3 (Cy3) hydrazide, a carbonyl-reactive derivative of the popular Cy3 dye.[3][4][5]
This document will delve into the core chemical structure of Cyanine3 hydrazide, elucidate its spectral characteristics, and provide a detailed examination of its reaction mechanism with carbonyl-containing biomolecules. Furthermore, it will present field-proven protocols for labeling, discuss key applications, and offer critical insights into the stability and storage of this versatile fluorescent probe. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of Cyanine3 hydrazide in their experimental workflows.
The Chemical Core: Structure and Functionality
The utility of Cyanine3 hydrazide as a labeling reagent is fundamentally derived from its chemical architecture. The structure consists of two key components: the Cyanine3 core, which is responsible for its fluorescent properties, and the hydrazide functional group, which provides its reactive specificity.
The Cyanine3 Fluorophore
The Cyanine3 core is characterized by two nitrogen-containing heterocyclic rings (indolenine) linked by a polymethine bridge.[] The length of this conjugated chain of alternating single and double bonds is what primarily determines the dye's absorption and emission wavelengths.[] For Cy3, the trimethine bridge results in absorption and emission maxima in the green-yellow region of the visible spectrum, making it compatible with a wide range of common fluorescence instrumentation.[][2]
The inherent brightness of cyanine dyes, including Cy3, is attributed to their exceptionally high molar extinction coefficients, which signifies a high probability of light absorption.[]
The Hydrazide Reactive Group
The key to Cyanine3 hydrazide's utility lies in its terminal hydrazide group (-CONHNH₂). This functional group exhibits specific reactivity towards carbonyls, namely aldehydes and ketones.[3][4][6][7] This targeted reactivity allows for the specific labeling of biomolecules that either naturally possess or can be chemically modified to present these functional groups. The reaction between a hydrazide and an aldehyde or ketone forms a stable hydrazone bond.[8]
Caption: Core components of Cyanine3 hydrazide.
Spectral Properties of Cyanine3 Hydrazide
A thorough understanding of a fluorophore's spectral properties is critical for designing robust fluorescence-based assays and for selecting appropriate instrumentation and filter sets.
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [3][4][6][9][10][11] |
| Emission Maximum (λem) | 569-570 nm | [3][4][6][9][10][11] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [2][3][4][6][9][11] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [3][4][9] |
| Solubility | Moderately soluble in water, good solubility in polar organic solvents (e.g., DMSO, DMF) | [3][4][11][12] |
Expert Insight: The high molar extinction coefficient of Cyanine3 hydrazide makes it an exceptionally bright fluorophore, enabling sensitive detection even at low concentrations. Its quantum yield, while moderate, is sufficient for a wide range of applications. The Stokes shift (the difference between the excitation and emission maxima) is approximately 15 nm, which is typical for cyanine dyes and generally adequate to minimize self-quenching effects.
The Chemistry of Labeling: Reaction with Carbonyls
The primary application of Cyanine3 hydrazide is the covalent labeling of biomolecules containing aldehyde or ketone functionalities. This is particularly useful for targeting glycoproteins and other carbohydrates.
Generating Carbonyl Groups in Biomolecules
While some biomolecules naturally contain reactive carbonyl groups, a common and highly effective strategy involves the chemical generation of aldehydes from cis-diols present in the sugar moieties of glycoproteins.[7][13][14] This is typically achieved through mild oxidation with sodium periodate (NaIO₄).[13][14][15]
Causality Behind Experimental Choice: The use of sodium periodate is advantageous because it selectively cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (cis-diols), a common feature in the sugar rings of glycans, to form two aldehyde groups.[14][15] The reaction conditions can be controlled to favor the oxidation of specific sugar residues, such as sialic acids, which are often located at the termini of glycan chains and are readily accessible.[14][15]
The Hydrazone Bond Formation
Once aldehyde groups are present on the target biomolecule, Cyanine3 hydrazide is added. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde, leading to the formation of a stable hydrazone linkage.[8][16] This reaction is most efficient at a slightly acidic pH (typically pH 5.0-6.0) to facilitate the dehydration step in the reaction mechanism.[8]
Caption: Workflow for labeling glycoproteins.
Experimental Protocol: Labeling of Glycoproteins
The following is a detailed, step-by-step protocol for the fluorescent labeling of glycoproteins using Cyanine3 hydrazide. This protocol is a self-validating system, with purification steps to ensure the removal of unreacted dye.
Materials:
-
Glycoprotein of interest
-
Cyanine3 hydrazide
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Preparation of Reagents:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5, to a final concentration of 5 mg/mL.[13]
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.[13]
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
Expert Insight: The incubation time for the oxidation step may need to be optimized depending on the specific glycoprotein to maximize aldehyde formation while minimizing potential protein damage.
-
-
Removal of Excess Periodate:
-
Immediately after incubation, remove the excess sodium periodate by passing the reaction mixture through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.[13] This step is crucial to prevent the periodate from reacting with the hydrazide in the subsequent step.
-
-
Labeling with Cyanine3 Hydrazide:
-
Purification of the Labeled Glycoprotein:
-
Remove the unreacted Cyanine3 hydrazide by passing the labeling reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled glycoprotein. The labeled protein can be identified by its characteristic orange-red color and by measuring its absorbance at 280 nm (for protein) and 555 nm (for Cy3).
-
Applications in Research and Drug Development
The ability of Cyanine3 hydrazide to specifically label carbonyl-containing molecules has led to its use in a variety of applications:
-
Glycoprotein Analysis: It is widely used to label and visualize glycoproteins in gels (e.g., in glycoproteomics studies) and on cell surfaces.[3][4][5][15] The site-specific nature of the labeling, often distal to the protein's active site, helps to preserve the biological activity of the labeled molecule.[14]
-
Antibody Labeling: Many antibodies are glycosylated, and Cyanine3 hydrazide can be used to label them through their glycan moieties. This is advantageous as the glycosylation sites are typically located on the Fc region, away from the antigen-binding sites, thus minimizing interference with antibody function.[13]
-
Detection of Oxidative Stress: Oxidative stress can lead to the formation of carbonyl groups on proteins. Cyanine3 hydrazide can be used as a probe to detect and quantify this damage.[3][4][5]
-
Labeling of Reducing Sugars: The open-chain form of reducing sugars contains an aldehyde group that can be directly labeled with Cyanine3 hydrazide.[3][4][5]
Stability and Storage Considerations
Proper handling and storage of Cyanine3 hydrazide are essential to maintain its reactivity and fluorescence properties.
-
Solid Form: In its solid, lyophilized form, Cyanine3 hydrazide should be stored at -20°C in the dark and desiccated.[3][9][17] Under these conditions, it is stable for at least 24 months.[3]
-
Stock Solutions: Stock solutions in anhydrous DMSO should also be stored at -20°C and protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Photostability: Like all cyanine dyes, Cyanine3 is susceptible to photobleaching upon prolonged exposure to intense light.[18][19] Therefore, all steps involving the dye should be performed with protection from light where possible.
-
pH and Temperature: The stability of cyanine dyes can be influenced by pH and temperature.[18][20] For long-term storage of labeled conjugates, it is advisable to use a slightly basic buffer (pH 7.2-8.0) and store at 4°C for short-term or -20°C for long-term storage.
Conclusion
Cyanine3 hydrazide is a powerful and versatile fluorescent probe for the specific labeling of carbonyl-containing biomolecules. Its bright fluorescence, high reactivity, and the well-defined chemistry of hydrazone bond formation make it an invaluable tool in a wide range of biological and biomedical research applications. By understanding its chemical properties and following optimized protocols, researchers can effectively harness the capabilities of Cyanine3 hydrazide for sensitive and specific detection of glycoproteins, antibodies, and other important biomolecules.
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Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI. [Link]
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Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. PMC. [Link]
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花菁素Cy3肼 (Cyanine3 hydrazide). Chembook. [Link]
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CYanine Hydrazide. Interchim. [Link]
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Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]
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Chemical Glycoproteomics. PMC - NIH. [Link]
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Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. PMC. [Link]
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Carbonyl Reactivity. MSU chemistry. [Link]
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
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